2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling . They can also undergo transesterification reactions under basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include melting point determination, infrared spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis of Novel Derivatives
A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized for potential application in new material technology for LCDs (Liquid Crystal Displays). These derivatives, including boron-containing stilbene derivatives, have shown promise in synthesizing conjugated polyene systems with potential therapeutic applications for Neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Polymer Synthesis
The compound played a crucial role in the synthesis of P3HT (poly(3-hexylthiophene)) via catalyst-transfer Suzuki-Miyaura coupling polymerization. This process resulted in polymers with narrow molecular weight distribution and high regioregularity, useful in creating well-defined block copolymers of polyfluorene and P3HT (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Continuous Flow Synthesis
A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, was developed using continuous-flow and distillation processes. This method overcomes problems associated with typical aqueous workup in batch processing, making it a significant development in chemical synthesis (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Boronic Acid Derivatives Synthesis
The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was achieved, showing potential as inhibitors against serine proteases, including thrombin. These compounds were studied in both solid state and solution, showing promise for biochemical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Lipogenic Inhibitors Development
A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives was synthesized for the development of lipogenic inhibitors. Some of these derivatives, including BF102, showed promising results in inhibiting cholesterol biosynthesis, indicating potential for lipid-lowering drug development (Das, Zhao, Tang, & Yang, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGRDOMOTUSOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674912 | |
Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
863868-36-4 | |
Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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